

A Comparative Analysis of BMS-919373 and Amiodarone for Atrial Fibrillation

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Compound of Interest

Compound Name: BMS-919373

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of **BMS-919373**, a selective Kv1.5 potassium channel inhibitor, and amiodarone, a multi-channel blocking antiarrhythmic agent. The information is intended to support research and development efforts in the field of cardiac electrophysiology and antiarrhythmic drug discovery.

Introduction

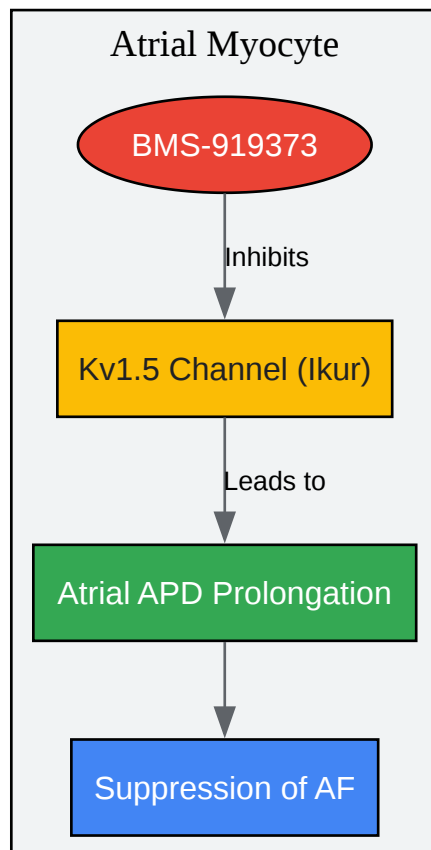
Atrial fibrillation (AF) remains a significant clinical challenge, and the development of novel antiarrhythmic drugs is an ongoing area of intense research. **BMS-919373** was developed as a potentially atrial-selective therapy by targeting the ultra-rapid delayed rectifier potassium current (IKur), encoded by the Kv1.5 channel, which is predominantly expressed in the atria. In contrast, amiodarone is a long-standing and effective treatment for a broad range of arrhythmias, including AF, but its complex pharmacology, involving the blockade of multiple ion channels, is associated with a significant side-effect profile. This guide presents a comparative overview of their mechanisms of action, electrophysiological effects, and clinical development status, based on available preclinical and clinical data.

Mechanism of Action

BMS-919373: Selective IKur Inhibition

BMS-919373 is a small molecule designed to be a potent and selective inhibitor of the Kv1.5 potassium channel.^{[1][2]} The IKur current plays a crucial role in the repolarization of the atrial

action potential. By selectively blocking this channel, **BMS-919373** was intended to prolong the atrial action potential duration and, consequently, the effective refractory period, thereby suppressing the re-entrant circuits that sustain atrial fibrillation. This atrial-selective mechanism was hypothesized to offer a better safety profile by avoiding effects on ventricular repolarization, which can lead to life-threatening arrhythmias like Torsades de Pointes (TdP).



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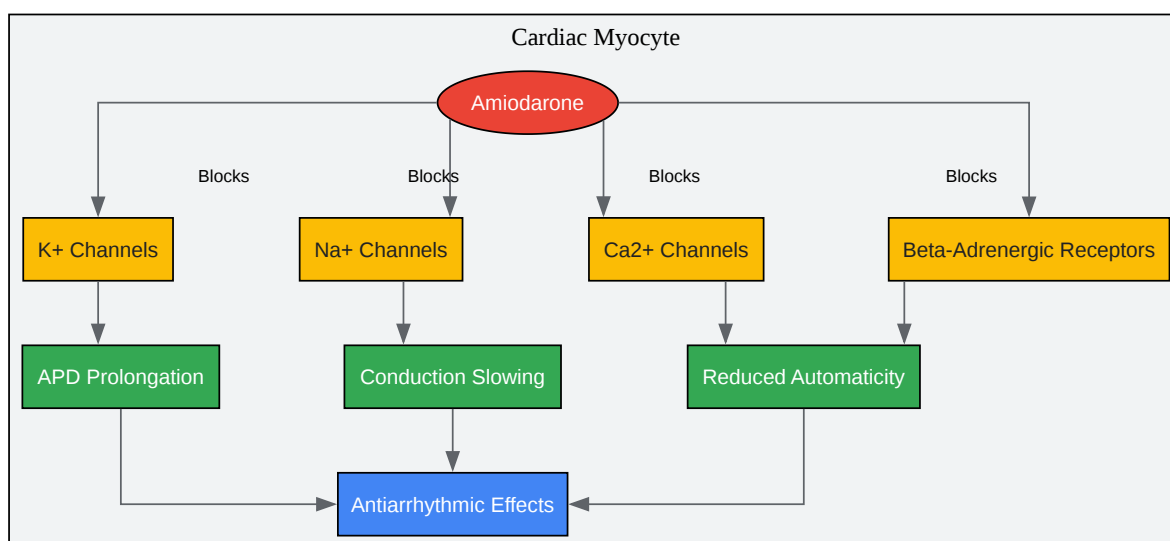
Mechanism of Action of **BMS-919373**.

Amiodarone: Multi-Channel Blockade

Amiodarone's antiarrhythmic effects are the result of its interaction with multiple cardiac ion channels and receptors.[3][4][5][6] It is classified as a Class III antiarrhythmic agent due to its primary effect of blocking potassium channels involved in repolarization, which prolongs the action potential duration.[3][4][6] However, it also exhibits properties of other antiarrhythmic classes, including:

- Class I effects: Blockade of sodium channels, which slows conduction velocity.[4]
- Class II effects: Non-competitive beta-adrenergic blocking properties.[3][6]
- Class IV effects: Weak calcium channel blocking activity.[3][6]

This multi-channel blockade contributes to its high efficacy but also to its extensive and potentially severe side-effect profile, affecting organs such as the thyroid, lungs, and liver.[3]



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Multi-Channel Mechanism of Action of Amiodarone.

Electrophysiological Effects: A Comparative Overview

Direct head-to-head preclinical or clinical studies comparing **BMS-919373** and amiodarone are not publicly available, largely due to the discontinuation of **BMS-919373**'s development.[1][7]

Therefore, the following tables summarize their electrophysiological effects based on data from separate studies.

In Vitro Electrophysiological Data

Parameter	BMS-919373	Amiodarone
Primary Target	Kv1.5 (IKur)	Multiple ion channels
IC50 for Primary Target	Data not publicly available	Varies by channel (μM range)
Effect on Atrial APD	Prolongation	Prolongation
Effect on Ventricular APD	Minimal to no effect (expected)	Prolongation
Effect on IKr (hERG)	Not a primary target	Blockade
Effect on INa	Not a primary target	Blockade (use-dependent)
Effect on ICaL	Not a primary target	Weak blockade

Note: Data for **BMS-919373** is limited due to its developmental status. The effects of amiodarone are well-documented across numerous studies.

Preclinical and Clinical Electrophysiological Observations

Parameter	BMS-919373	Amiodarone
Atrial Refractory Period	Increased (inferred)	Increased[4][8]
Ventricular Refractory Period	No significant change (expected)	Increased[4]
QTc Interval	No significant change (expected)	Prolonged[4]
PR Interval	No significant change (expected)	Prolonged
QRS Duration	No significant change (expected)	Prolonged

Clinical Development and Efficacy

BMS-919373

The clinical development of **BMS-919373** was discontinued. A Phase 1 trial (NCT02153437) designed to evaluate the effects of **BMS-919373** on the atrial effective refractory period in subjects with a dual-chamber pacemaker was terminated due to insufficient enrollment.^{[1][7][9]} A Phase 2 study (NCT02156076) in patients with paroxysmal atrial fibrillation was also terminated.^[7] Consequently, there is no available clinical efficacy data for **BMS-919373** in treating atrial fibrillation.

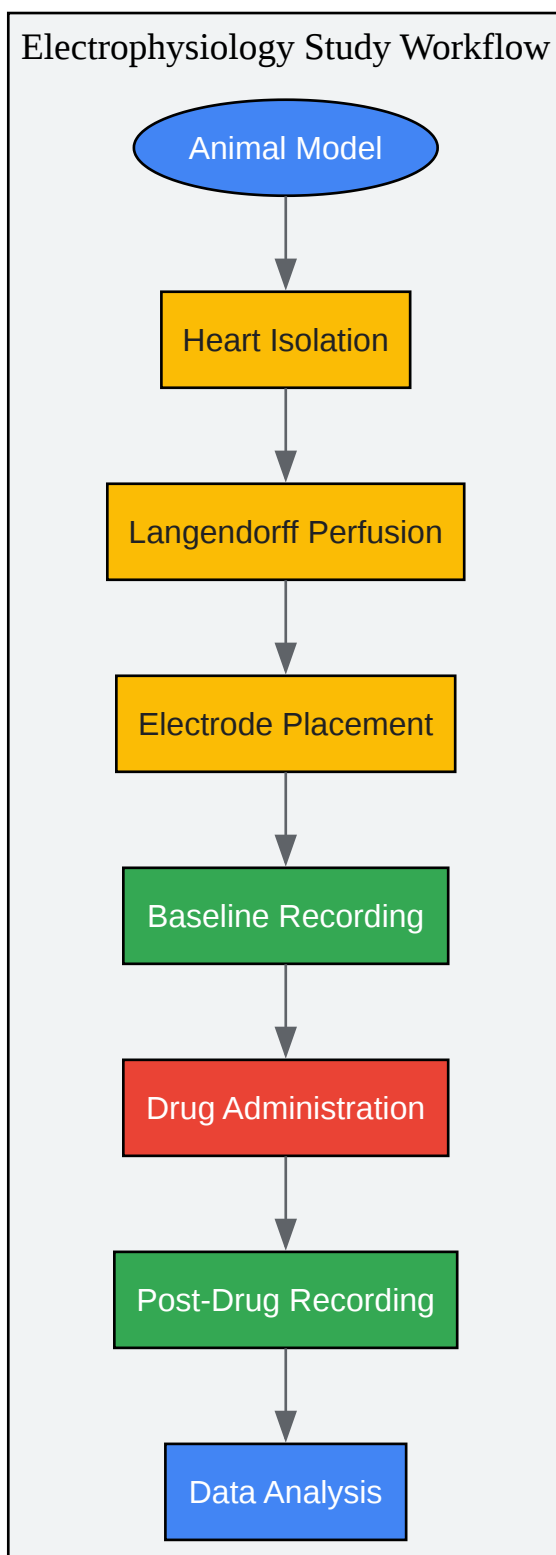
Amiodarone

Amiodarone is a widely used and effective antiarrhythmic drug for the management of atrial fibrillation.^[4] Clinical trials and real-world data have consistently demonstrated its ability to convert AF to sinus rhythm and to maintain sinus rhythm in patients with both paroxysmal and persistent AF.^{[8][10][11]} However, its use is often limited by a significant and potentially severe side-effect profile that requires careful patient monitoring.

Experimental Protocols

General Electrophysiological Recording in Preclinical Models

A common experimental approach to characterize the electrophysiological effects of antiarrhythmic compounds involves in vitro patch-clamp studies on isolated cardiomyocytes and in vivo electrophysiological studies in animal models.



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Typical Ex Vivo Cardiac Electrophysiology Workflow.

Methodology for In Vivo Electrophysiological Study with Amiodarone (Example):

- **Animal Model:** A study by Suzuki et al. utilized rabbit hearts to compare the effects of amiodarone on atrial and ventricular conduction.
- **Heart Preparation:** Hearts were isolated and perfused via the Langendorff method with a modified Tyrode's solution.
- **Electrophysiological Recordings:** Optical mapping with a voltage-sensitive dye (e.g., RH237) was used to record action potentials from the epicardial surface of both atria and ventricles.
- **Drug Administration:** Amiodarone was perfused at various concentrations to determine its effects on conduction velocity and action potential parameters.
- **Data Analysis:** Conduction velocity was calculated from the activation maps generated from the optical recordings.

Summary and Conclusion

BMS-919373 and amiodarone represent two distinct pharmacological approaches to the management of atrial fibrillation. **BMS-919373**, with its selective inhibition of the atrial-specific I_{Kur} current, embodied a targeted therapeutic strategy aimed at minimizing off-target effects, particularly on ventricular repolarization. However, its clinical development was halted, leaving its potential efficacy and safety in humans unproven.

Amiodarone, in contrast, is a highly effective, non-selective antiarrhythmic agent that has been a cornerstone of AF management for decades. Its broad mechanism of action, while contributing to its efficacy, is also responsible for a significant burden of adverse effects.

The comparison of these two agents highlights a fundamental challenge in antiarrhythmic drug development: the trade-off between target selectivity and clinical efficacy. While the concept of atrial-selective therapy remains highly attractive, the clinical failure of several selective agents, including **BMS-919373**, underscores the complexity of atrial fibrillation pathophysiology and the difficulty in translating selective pharmacology into robust clinical benefit. Future research may focus on novel targets or combination therapies that can achieve the efficacy of broad-spectrum agents like amiodarone with a more favorable safety profile.

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